(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
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Overview
Description
(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is a triterpene glycoside isolated from the roots of the plant Medicago sativa L. (alfalfa). This compound is known for its diverse biological activities and potential therapeutic applications. It is a derivative of medicagenic acid, which is a pentacyclic triterpenoid.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from alfalfa roots using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of medicagenic acid 3-O-beta-D-glucopyranoside involves large-scale extraction from alfalfa roots. The roots are harvested, dried, and ground into a fine powder. The powder is then extracted with a suitable solvent, and the extract is concentrated and purified using industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break the glycosidic bond, yielding medicagenic acid and glucose.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the triterpene structure.
Glycosylation: Enzymatic glycosylation can attach glucose molecules to medicagenic acid.
Major Products Formed:
- Hydrolysis yields medicagenic acid and glucose.
- Oxidation can produce various oxidized derivatives of medicagenic acid .
Scientific Research Applications
(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:
Antifungal Activity: It exhibits significant antifungal activity against various plant pathogens.
Antioxidant Properties: The compound has been shown to possess antioxidant properties, which can help in reducing oxidative stress.
Anti-inflammatory Effects: Research indicates that it has anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Neuroprotective Effects: Studies suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of medicagenic acid 3-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and mediators.
Antifungal Mechanism: Disrupting the cell membrane integrity of fungal pathogens.
Comparison with Similar Compounds
(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is unique due to its specific glycosylation pattern and biological activities. Similar compounds include other triterpene glycosides such as:
Oleanolic Acid Glycosides: These compounds share a similar triterpene backbone but differ in their glycosylation patterns.
Asiaticoside: Another triterpene glycoside with wound healing and anti-inflammatory properties.
Protopanaxatriol Glycosides: Found in ginseng, these compounds have neuroprotective and antioxidant effects.
This compound stands out due to its potent antifungal activity and diverse therapeutic potential.
Properties
CAS No. |
49792-23-6 |
---|---|
Molecular Formula |
C36H56O11 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(2)11-13-36(30(44)45)14-12-33(4)18(19(36)15-31)7-8-22-32(3)16-20(38)27(35(6,29(42)43)23(32)9-10-34(22,33)5)47-28-26(41)25(40)24(39)21(17-37)46-28/h7,19-28,37-41H,8-17H2,1-6H3,(H,42,43)(H,44,45)/t19-,20+,21-,22-,23?,24-,25+,26-,27+,28+,32-,33-,34-,35?,36+/m1/s1 |
InChI Key |
XCHARIIIZLLEBL-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
253-255°C |
physical_description |
Solid |
Synonyms |
Compound G2 medicagenic acid-3-O-glucopyranoside medicagenic acid-3-O-glucopyranoside, potassium salt, (2beta,3beta,4alpha)-isome |
Origin of Product |
United States |
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